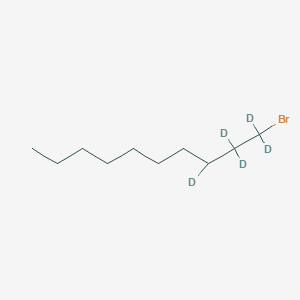![molecular formula C₂₀H₁₇N₃O₁₄S₄ B1142726 4,4'-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid CAS No. 793667-65-9](/img/new.no-structure.jpg)
4,4'-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid is a complex organic compound with the molecular formula C20H17N3O14S4 and a molecular weight of 651.62 g/mol . This compound is known for its role as an intermediate in the synthesis of NF449, a P2X1 receptor antagonist used to regulate intravascular platelet aggregation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents like DMSO, methanol, and water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the phenylene ring.
Reduction: This reaction can reduce the carbonylimino groups.
Substitution: This reaction can replace hydrogen atoms on the phenylene ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired reaction occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It plays a role in studying receptor-ligand interactions, particularly with P2X1 receptors.
Medicine: Its derivative, NF449, is used to regulate platelet aggregation, which is crucial in preventing thromboembolism.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid involves its interaction with specific molecular targets, such as P2X1 receptors. By binding to these receptors, it can modulate their activity, leading to changes in cellular processes like platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diaminostilbene-2,2’-disulfonic Acid: Another compound with sulfonic acid groups, used in the production of optical brighteners.
4,4’-Diaminodiphenylsulfone: Known for its use in the treatment of leprosy and as a curing agent for epoxy resins.
Uniqueness
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of NF449. This specificity makes it particularly valuable in medical research related to platelet aggregation and thromboembolism .
Propriétés
Numéro CAS |
793667-65-9 |
|---|---|
Formule moléculaire |
C₂₀H₁₇N₃O₁₄S₄ |
Poids moléculaire |
651.62 |
Synonymes |
4-[[3-Amino-5-[[(2,4-disulfophenyl)amino]carbonyl]benzoyl]amino]-1,3-benzenedisulfonic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)
![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
